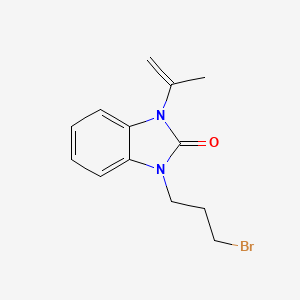

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one

Description

Chemical Identity and Nomenclature

This compound is a complex organic compound that belongs to the benzimidazolone family of heterocyclic molecules. The compound is officially registered under Chemical Abstracts Service number 864267-63-0, providing it with a unique identifier in chemical databases worldwide. The molecular formula C₁₃H₁₅BrN₂O reflects its composition of thirteen carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 295.18 daltons.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-bromopropyl)-3-(prop-1-en-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. This systematic name precisely describes the structural features of the molecule, including the bromopropyl chain attached to the first nitrogen atom and the prop-1-en-2-yl group (also known as methylethenyl or isopropenyl) attached to the third nitrogen atom of the benzimidazolone core. The canonical Simplified Molecular Input Line Entry System representation is CC(=C)N1C2=CC=CC=C2N(C1=O)CCCBr, which provides a linear notation of the molecular structure.

The compound exists as a light yellow oil under standard conditions, with specific storage requirements of -20°C under an inert atmosphere to maintain stability. Its solubility profile includes compatibility with dichloromethane, dimethyl sulfoxide (slightly), ethyl acetate, and methanol (slightly), indicating moderate polarity characteristics that influence its handling and purification procedures. The International Chemical Identifier (InChI) representation InChI=1S/C13H15BrN2O/c1-10(2)16-12-7-4-3-6-11(12)15(13(16)17)9-5-8-14/h3-4,6-7H,1,5,8-9H2,2H3 provides a standardized description of the molecular connectivity.

Historical Context in Benzimidazole Chemistry

The development of this compound must be understood within the broader historical evolution of benzimidazole chemistry. The benzimidazole nucleus was first discovered during research on vitamin B₁₂, where scientists recognized that the benzimidazole framework provided a stable platform for drug development. This discovery marked the beginning of extensive research into benzimidazole derivatives, leading to the development of numerous pharmaceutical compounds with diverse therapeutic applications.

The benzimidazolone subfamily, to which our target compound belongs, represents a particularly important branch of benzimidazole chemistry. Benzimidazol-2-one (1,3-dihydro-2H-benzimidazol-2-one) serves as the fundamental scaffold, bearing an aromatic backbone fused with a cyclic urea structure. This privileged azaheterocyclic framework has emerged as a significant pharmacophoric motif capable of interacting with various biological macromolecules through hydrogen bonding and π-stacking interactions. The benzimidazolone core structure is represented by the molecular formula C₇H₆N₂O with a molecular weight of 134.1353 daltons.

The historical significance of benzimidazole derivatives in pharmaceutical chemistry became particularly evident in the mid-1950s when the Swiss company Ciba AG discovered the pain-relieving properties of benzimidazole-containing substances. This breakthrough led to the development of the nitazene class of opioids, although these compounds were ultimately deemed unsuitable for medical use due to unacceptable side effects. However, the research laid important groundwork for understanding structure-activity relationships within the benzimidazole family.

The synthesis methodologies for benzimidazole compounds have evolved significantly since their initial discovery. Traditional preparation methods involve the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, as described by the reaction: C₆H₄(NH₂)₂ + HC(OCH₃)₃ → C₆H₄N(NH)CH + 3 CH₃OH. Subsequent modifications and substitutions of the basic benzimidazole structure have led to the development of numerous pharmaceutical intermediates, including the compound under discussion.

The systematic investigation of benzimidazolone derivatives gained momentum as researchers recognized their potential as pharmaceutical intermediates. Patent literature from the 1980s describes processes for preparing 1-(propyl)-3-substituted-1,3-dihydro-2H-benzimidazole-2-ones, establishing the foundation for compounds like this compound. These developments were driven by the pharmaceutical industry's need for intermediates in the synthesis of drugs such as domperidone and oxatomide.

Position Within Pharmaceutical Intermediate Taxonomy

This compound occupies a strategic position within the taxonomy of pharmaceutical intermediates, particularly in the synthesis of peripheral dopamine receptor antagonists. The compound serves as a key intermediate in the synthesis of domperidone, a novel peripheral dopamine receptor antagonist that does not cross the blood-brain barrier. This functional characteristic makes domperidone valuable for treating gastrointestinal disorders without causing central nervous system side effects.

The compound belongs to the broader category of halogenated benzimidazolone intermediates, where the bromine atom serves as a reactive site for nucleophilic substitution reactions. This reactivity profile makes it particularly valuable in pharmaceutical synthesis, where the bromine can be displaced by various nucleophiles to create carbon-nitrogen bonds essential for drug construction. The methylethenyl substituent provides additional functional complexity, offering potential sites for further chemical modification during pharmaceutical synthesis.

Within the context of domperidone synthesis, pharmaceutical research has established that domperidone can be synthesized through the coupling reaction of two benzimidazolone derivatives. The first intermediate, which includes compounds like this compound, can be prepared through multiple synthetic routes including cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, or through coupling reactions of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization.

The pharmaceutical intermediate classification of this compound also extends to its potential use in the synthesis of other therapeutically important molecules. Patent literature indicates that compounds of this structural class can serve as intermediates in the preparation of antiallergic agents such as oxatomide. This versatility in pharmaceutical applications underscores the compound's significance as a building block in medicinal chemistry.

The compound's position within pharmaceutical intermediate taxonomy is further defined by its membership in the family of compounds known as domperidone impurities or related substances. Regulatory frameworks for pharmaceutical manufacturing require strict control and characterization of all intermediates and potential impurities in drug synthesis. Compounds structurally related to this compound, such as 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one (Chemical Abstracts Service number 103784-04-9), are classified as domperidone impurities and are subject to rigorous analytical characterization.

The classification system for pharmaceutical intermediates also considers the compound's role in structure-activity relationship studies. Research into benzimidazole opioids has demonstrated that substitution patterns significantly affect biological activity, with modifications in the benzyl position and the presence of nitro groups in specific positions influencing analgesic potency. While this compound is not itself an opioid, its structural framework provides insights into how benzimidazolone modifications can be used to modulate biological activity in various therapeutic contexts.

| Classification Category | Description | Relevance |

|---|---|---|

| Halogenated Benzimidazolone Intermediate | Contains reactive bromine for nucleophilic substitution | Enables pharmaceutical coupling reactions |

| Domperidone Synthesis Intermediate | Key building block for peripheral dopamine antagonist | Primary pharmaceutical application |

| Methylethenyl-Substituted Benzimidazolone | Contains isopropenyl functional group | Provides structural complexity for drug design |

| Pharmaceutical Reference Standard | Used for analytical characterization | Quality control in drug manufacturing |

| Heterocyclic Building Block | Benzimidazolone core structure | Foundation for medicinal chemistry applications |

Properties

IUPAC Name |

1-(3-bromopropyl)-3-prop-1-en-2-ylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-10(2)16-12-7-4-3-6-11(12)15(13(16)17)9-5-8-14/h3-4,6-7H,1,5,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEWYKAZNBYIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N1C2=CC=CC=C2N(C1=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 2-Methylthio-1H-benzimidazole

The alkylation step introduces the 3-bromopropyl group to the benzimidazole nitrogen. A representative procedure from FR2563518A1 uses 1,3-dibromopropane as the alkylating agent:

Procedure :

-

Reactants : 2-Methylthio-1H-benzimidazole (1 eq), 1,3-dibromopropane (1.2 eq), potassium carbonate (2 eq).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Conditions : Reflux at 60–80°C for 4–6 hours.

-

Workup : Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.

-

Intermediate : 1-(3-Bromopropyl)-2-(methylthio)-1H-benzimidazole (yield: 85–90%).

Oxidation to Form the Benzimidazol-2-one

The oxidation step converts the thiomethyl group to a ketone, forming the 2-one ring:

Procedure :

-

Oxidizing Agent : 30% hydrogen peroxide (2.5 eq) in acetic acid.

-

Conditions : Heating at 100°C for 1–2 hours.

-

Workup : Quenching with sodium sulfite, solvent removal, and crystallization from 2-propanol/water.

Key Reaction :

Alternative Alkylation Agents and Methods

Use of 1-Bromo-3-chloropropane

FR2563518A1 demonstrates that substituting 1,3-dibromopropane with 1-bromo-3-chloropropane achieves similar outcomes, with subsequent bromination via nucleophilic substitution:

Modification :

Microwave-Assisted Alkylation

Recent optimizations employ microwave irradiation to accelerate the N-alkylation:

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature Control

-

Alkylation : Temperatures >60°C prevent incomplete substitution but risk decomposition above 80°C.

-

Oxidation : Maintaining 100°C ensures complete conversion without over-oxidation.

Purification and Characterization

Crystallization Techniques

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 3.68 (t, J = 6.9 Hz, 2H, CH₂Br), 5.21 (s, 2H, CH₂), 7.05–7.21 (m, 4H, aromatic).

Comparative Analysis of Methods

Challenges and Solutions

-

Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of 1,3-dibromopropane.

-

Oxidation Side Reactions : Excess H₂O₂ is quenched with Na₂SO₃ to prevent ring-opening.

Industrial-Scale Considerations

-

Cost Efficiency : 1,3-Dibromopropane is preferred over 1-bromo-3-chloropropane due to lower bromination costs.

-

Safety : Acetic acid corrosion necessitates Hastelloy reactor linings.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropenyl group, leading to the formation of different oxidation states and derivatives.

Cyclization Reactions: The presence of the benzoimidazole core allows for cyclization reactions, forming various cyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzoimidazole derivatives, oxidized or reduced forms of the compound, and various cyclic structures depending on the reaction conditions .

Scientific Research Applications

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one (CAS: 62780-84-1)

- Molecular Formula : C₁₃H₁₅ClN₂O

- Molecular Weight : 250.72 g/mol

- Key Differences :

- Halogen Substitution : Bromine (Br) vs. chlorine (Cl). Bromine’s larger atomic radius and higher molecular weight (79.9 vs. 35.5 g/mol) increase lipophilicity (logP: estimated 4.2 for Br vs. 3.5 for Cl) .

- Physical Properties : The chloro analog has a melting point of 42–44°C and boiling point of 160°C at 0.04 Torr , whereas the bromo compound’s higher molecular weight suggests a higher melting/boiling range .

- Reactivity : Bromine’s lower bond dissociation energy facilitates nucleophilic substitution reactions compared to chlorine, making the bromo derivative more reactive in synthetic applications .

1,3-Di-(3-bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one

- Structure : Dual bromopropyl substituents at N1 and N3 positions.

- Key Differences: Increased molecular weight (~373 g/mol) and steric hindrance compared to the mono-bromopropyl derivative. Potential for cross-linking in polymer chemistry or enhanced binding affinity in biological systems due to dual electrophilic sites .

1-(2-Bromobenzyl)-3-isopropylbenzimidazolin-2-one (CAS: N/A)

- Structure : Aromatic bromine (2-bromobenzyl) and isopropyl group.

- Key Differences :

- Electronic Effects : The bromobenzyl group introduces resonance stabilization, altering electronic distribution compared to the aliphatic bromopropyl chain. This may affect interactions with biological targets (e.g., enzymes or receptors) .

- Solubility : The aromatic bromine reduces water solubility compared to the aliphatic bromo compound.

1-Isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 877287-76-8)

- Molecular Formula : C₁₈H₁₈N₂O

- Key Differences: Substituent Effects: The isopropenyl group (C(CH₂)=CH₂) vs. methylethenyl (CH₂-C=CH₂) introduces slight steric differences.

Structural and Functional Analysis

Biological Activity

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one, with the CAS number 864267-63-0, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, supported by relevant research findings and data tables.

The molecular formula of this compound is C13H15BrN2O, with a molecular weight of approximately 295.18 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 383.9 ± 44.0 °C |

| Flash Point | 186.0 ± 28.4 °C |

| LogP | 3.06 |

| Storage Temperature | -20 °C |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with bromopropyl and isopropenyl groups under controlled conditions. The structural characterization can be achieved through techniques such as NMR and mass spectrometry.

Biological Activity

Research indicates that compounds in the benzimidazole class exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have demonstrated that derivatives of benzimidazole show significant antimicrobial properties against various pathogens.

- Cardiovascular Effects : A study highlighted that certain synthesized benzimidazole derivatives exhibited vasorelaxant activity and bradycardic effects, suggesting potential applications in cardiovascular therapies .

- Anticancer Properties : Preliminary investigations have indicated that some benzimidazole derivatives may possess cytotoxic effects against cancer cell lines.

Case Studies

- Vasorelaxant Activity : In vitro studies showed that some synthesized derivatives had a notable impact on vascular smooth muscle relaxation, which could be beneficial for treating hypertension .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. The presence of the bromopropyl group may enhance lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(3-bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one under mild conditions?

Methodological Answer:

The compound can be synthesized via alkylation of the benzimidazol-2-one core with 3-bromopropyl bromide. A catalytic amount of tetra-n-butylammonium bromide (TBAB) facilitates the reaction under mild, solvent-free conditions at 60–80°C. The reaction progress is monitored by TLC, and purification is achieved via column chromatography using ethyl acetate/hexane gradients. This method avoids harsh reagents and ensures moderate to high yields (65–85%) .

Basic Question: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

1H/13C NMR and FTIR are essential for preliminary characterization. The benzimidazol-2-one NH stretch appears at ~3200 cm⁻¹ (FTIR). In NMR, the bromopropyl chain protons resonate at δ 3.4–3.6 ppm (triplet), while the methylethenyl group shows a doublet near δ 5.1–5.3 ppm. Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation, resolving π-stacking interactions and hydrogen-bonding networks (e.g., C—H⋯O and N—H⋯Br) critical for stability .

Basic Question: How can solvent-free synthesis be applied to derivatives of this compound?

Methodological Answer:

A solvent-free, one-pot approach using organocatalysts (e.g., L-proline) minimizes waste and enhances reaction efficiency. For example, cyclocondensation of o-phenylenediamine with substituted ketones at 100–120°C yields benzimidazole precursors. Subsequent bromopropyl introduction via nucleophilic substitution under microwave irradiation (100 W, 10 min) accelerates the reaction while maintaining selectivity .

Advanced Question: How can researchers design experiments to evaluate the compound’s biological activity (e.g., antiviral or antimicrobial)?

Methodological Answer:

Use standardized in vitro assays:

- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values compared to ampicillin .

- Antiviral: Plaque reduction assays (e.g., against Hepatitis B Virus) using HepG2 cells, with IC50 calculated via nonlinear regression. Include cytotoxicity controls (MTT assay) to differentiate antiviral activity from cell death .

Advanced Question: How should contradictions in bioactivity data between similar benzimidazole derivatives be resolved?

Methodological Answer:

Discrepancies may arise from variations in substituent electronic effects or assay conditions. Address this by:

- Validating purity via HPLC (≥95%) and elemental analysis.

- Repeating assays under standardized protocols (e.g., fixed DMSO concentration ≤1%).

- Performing 2D-QSAR analysis using descriptors like logP, molar refractivity, and Hammett constants to correlate structure with activity. Cross-validate with a test set (e.g., 20% of 131 derivatives) .

Advanced Question: What strategies enhance the compound’s bioactivity through structural modification?

Methodological Answer:

- Bromopropyl Optimization: Replace the bromine with azide groups for click chemistry-driven functionalization (e.g., triazole linkages to improve solubility).

- Methylethenyl Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding.

- Hybridization: Conjugate with pyrazole or thiazole moieties to exploit synergistic effects, as seen in anti-protozoal benzimidazole hybrids .

Advanced Question: How can computational modeling (e.g., QSAR) predict the compound’s pharmacokinetic properties?

Methodological Answer:

Develop a 2D-QSAR model using software like MOE or Schrödinger:

- Dataset: 131 benzimidazole derivatives with IC50 values against MDA-MB-231 cells (MTT assay).

- Descriptors: Include topological polar surface area (TPSA), AlogP, and E-state indices.

- Validation: Use leave-one-out cross-validation (LOO-CV) and external test sets. The model predicts logBB for blood-brain barrier penetration, guiding CNS-targeted modifications .

Advanced Question: What crystallographic insights are critical for optimizing the compound’s solid-state stability?

Methodological Answer:

SCXRD reveals intermolecular interactions:

- Hydrogen bonds: N—H⋯O=C and C—H⋯Br stabilize the lattice.

- π-Stacking: Offset face-to-face interactions between benzimidazole rings (3.5–4.0 Å spacing) enhance thermal stability.

Use Mercury software to calculate packing coefficients (>70% indicates dense, stable crystals). Adjust crystallization solvents (e.g., DMF/EtOH) to control polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.